molecular formula C3H2ClF2NO2 B2500190 1-Nitro-3,3-difluoro-3-chloro-1-propene CAS No. 933994-00-4

1-Nitro-3,3-difluoro-3-chloro-1-propene

Cat. No.: B2500190
CAS No.: 933994-00-4
M. Wt: 157.5
InChI Key: KDGMJXVWZYLJAY-OWOJBTEDSA-N
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Description

1-Nitro-3,3-difluoro-3-chloro-1-propene is a specialized chemical building block designed for advanced organic synthesis. Its primary research value lies in its role as a dienophile in cycloaddition reactions, particularly the Diels-Alder reaction. In this context, it reacts with acyclic dienes, such as 2-methyl-1,3-butadiene, to generate nitro- and trihalomethyl-functionalized cyclohexene derivatives . These complex, multi-functional carbocycles are of significant interest in medicinal chemistry and materials science for constructing molecular architectures that serve as precursors for pharmaceuticals and other high-value compounds . The molecular structure of this reagent incorporates two highly electron-withdrawing groups—a nitro group and a chloro-difluoromethyl group—which work in concert to activate the carbon-carbon double bond for nucleophilic attack. This electronic activation makes it a highly reactive and versatile partner in cycloadditions and other conjugate addition reactions. The resulting products from these reactions can be thoroughly characterized using advanced analytical techniques, including IR, 1H, 13C, and 19F NMR spectroscopy, as well as X-ray diffraction crystallography . This reagent is strictly intended for use by qualified laboratory professionals in a controlled research setting. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-chloro-3,3-difluoro-1-nitroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGMJXVWZYLJAY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3,3-difluoro-3-chloro-1-propene can be synthesized through a series of halogenation and nitration reactions. One common method involves the fluorination of 1,2,3,3-tetrachloro-1-propene using hydrogen fluoride as a fluorinating agent . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the halogen exchange.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the raw materials are subjected to controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3,3-difluoro-3-chloro-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro, difluoro, and chloro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the nitro, difluoro, or chloro groups.

    Reduction: Formation of 1-amino-3,3-difluoro-3-chloro-1-propene.

    Oxidation: Formation of various oxidized products depending on the specific oxidizing agent used.

Scientific Research Applications

Scientific Research Applications

1-Nitro-3,3-difluoro-3-chloro-1-propene has several significant applications in research:

Chemistry

  • Building Block for Organic Synthesis: This compound is utilized as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including substitution and reduction reactions.

Biology

  • Biological Activity Investigation: The compound is studied for its interactions with biological systems, particularly its potential effects on enzymes and DNA. The nitro group can undergo metabolic reduction to form reactive intermediates that may interact with cellular components.

Medicine

  • Therapeutic Potential: Research is ongoing into the compound's potential as a therapeutic agent. Its ability to induce DNA damage suggests it may have anticancer properties, making it a candidate for further drug development .

Industry

  • Specialty Chemicals Production: In industrial applications, this compound is used in the manufacture of specialty chemicals with specific properties tailored for various applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest moderate activity against E. coli and S. aureus, indicating potential as an antimicrobial agent.

Anticancer Properties

The compound's ability to induce DNA damage positions it as a candidate for anticancer research. Studies have shown that related nitro compounds can inhibit topoisomerase enzymes critical in cancer treatment.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study assessed the antimicrobial properties of fluorinated nitro compounds against several bacterial strains.
    • Results indicated moderate activity against E. coli and S. aureus, suggesting potential as an antimicrobial agent.
  • Anticancer Activity Assessment:
    • A comparative analysis using the NCI-60 cancer cell line screening assay showed significant cytotoxicity against various cancer cell lines for compounds with similar structures.
    • This suggests that this compound could be further explored for its anticancer properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3,3-difluoro-3-chloro-1-propene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoro and chloro groups can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

3-Chloro-1,1,3,3-tetrafluoropropene (CAS 406-46-2)

  • Molecular Formula : C₃HClF₄
  • Molecular Weight : 148.49 g/mol
  • Key Features :
    • Substituted with one chlorine and four fluorine atoms.
    • Gas-phase at 20 mmHg, boiling point: 14.5°C .
    • Used in specialty chemical applications, with infrared spectral data available for characterization.
  • Comparison : The absence of a nitro group reduces reactivity compared to the target compound, but high fluorination increases volatility and thermal stability.

1-Chloro-3-nitropropane (CAS 16694-52-3)

  • Molecular Formula: C₃H₆ClNO₂
  • Molecular Weight : 123.54 g/mol
  • Key Features :
    • Contains nitro and chloro groups on a propane backbone.
    • Safety data highlights risks of inhalation, skin contact, and ingestion, requiring immediate medical attention .
  • Comparison: The saturated propane structure (vs. propene) limits conjugation and reactivity.

2-Chloro-3,3,3-trifluoropropene (HCFO 1233xf)

  • Synonyms: 2-Chloro-1,1,1-trifluoro-2-propene, CAS 1026877-34-0
  • Molecular Formula : C₃H₂ClF₃
  • Molecular Weight : ~130.5 g/mol
  • Key Features :
    • Chloro and trifluoro substituents enhance stability and refrigerant properties .
    • Used in scientific research and refrigerant manufacturing.

3-Chloro-1-propene (Allyl Chloride, CAS 107-05-1)

  • Molecular Formula : C₃H₅Cl
  • Molecular Weight : 76.53 g/mol
  • Key Features: Simplest chloro-substituted propene, widely used in organic synthesis.
  • Comparison : The lack of fluorine and nitro groups makes allyl chloride more reactive in polymerization but less stable than halogen-nitro derivatives.

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Boiling Point Applications Safety Notes
3-Chloro-1,1,3,3-tetrafluoropropene 406-46-2 C₃HClF₄ 148.49 Cl, F₄ 14.5°C Specialty chemicals Gas-phase handling required
1-Chloro-3-nitropropane 16694-52-3 C₃H₆ClNO₂ 123.54 Cl, NO₂ Not reported Laboratory synthesis High toxicity
2-Chloro-3,3,3-trifluoropropene 1026877-34-0 C₃H₂ClF₃ 130.5 Cl, F₃ Not reported Refrigerants, intermediates Requires specialized handling
3-Chloro-1-propene (Allyl Chloride) 107-05-1 C₃H₅Cl 76.53 Cl ~44°C* Organic synthesis Carcinogenic, hazardous

Research Findings and Implications

Fluorination Effects : Compounds with higher fluorine content (e.g., C₃HClF₄) exhibit lower boiling points and increased volatility due to reduced intermolecular forces . The target compound’s difluoro substitution may balance reactivity and stability.

This suggests similar precautions would apply to the nitro-substituted target compound.

Industrial Applications : Chloro-fluoro propenes are prioritized in refrigerant development (e.g., HCFO 1233xf ), while allyl chloride’s reactivity suits polymer and pharmaceutical synthesis .

Biological Activity

1-Nitro-3,3-difluoro-3-chloro-1-propene (CAS No. 933994-00-4) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique molecular structure that includes a nitro group, difluoromethyl group, and chloro group. These functional groups contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC3_3H2_2ClF2_2N1_1O2_2
Molecular Weight153.50 g/mol
Boiling PointNot available
Melting PointNot available

The biological activity of this compound primarily arises from its interactions with various biological targets. The nitro group is known to undergo metabolic reduction, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in:

  • DNA Damage : The formation of nitroso compounds can lead to mutagenic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling or metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related nitro compounds have shown efficacy against various bacterial strains and fungi. The potential for this compound to act as an antimicrobial agent warrants further investigation.

Anticancer Properties

The compound's ability to induce DNA damage positions it as a candidate for anticancer research. Nitro groups in similar compounds have been linked to topoisomerase inhibition, which is crucial in cancer treatment. A study demonstrated that substituting a nitro group with other halogens minimally affected the anticancer activity of related structures . This suggests that this compound might retain or enhance such activities.

Study on Antimicrobial Efficacy

In a preliminary study assessing the antimicrobial properties of fluorinated nitro compounds, this compound was tested against several bacterial strains. The results indicated moderate activity against E. coli and S. aureus, suggesting potential as an antimicrobial agent .

Anticancer Activity Assessment

A comparative analysis was conducted using a series of nitro-substituted compounds in the NCI-60 cancer cell line screening assay. Results showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating that this compound could be further explored for its anticancer properties .

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